

Application Notes & Protocols: Simultaneous Estimation of Ibuprofen and Paracetamol by UV Spectrophotometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ibuprofen-Paracetamol*

Cat. No.: *B12721694*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and paracetamol (acetaminophen), an analgesic and antipyretic, is widely used in pharmaceutical formulations for enhanced pain relief. The quantitative analysis of these two drugs in a combined dosage form is crucial for quality control and formulation development. UV-Visible spectrophotometry offers a simple, rapid, and cost-effective alternative to chromatographic methods for the simultaneous estimation of these drugs. This document provides detailed protocols for various UV spectrophotometric methods, including the simultaneous equation method, absorption ratio method, and first-order derivative spectroscopy, along with comprehensive validation data.

Spectrophotometric Methods

Several UV spectrophotometric methods can be employed for the simultaneous determination of ibuprofen and paracetamol. The choice of method depends on the spectral characteristics of the two drugs in the selected solvent. The most commonly used methods are:

- Simultaneous Equation (Vierordt's) Method: This method is applicable when both drugs absorb at each other's λ_{max} . It involves the measurement of absorbance at the λ_{max} of both

drugs and solving a set of simultaneous equations.

- Absorption Ratio (Q-Analysis) Method: This method is used when the spectra of the two drugs overlap. It utilizes the absorbance at the isoabsorptive point (where both drugs have the same absorptivity) and the λ_{max} of one of the drugs.
- First-Order Derivative Spectroscopy: This method is useful for resolving overlapping spectra. It involves the transformation of the zero-order absorption spectrum into its first derivative, which can eliminate interference from one component while determining the other at its zero-crossing point.

Experimental Protocols

Instrumentation

A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 10 mm matched quartz cuvettes is required.

Reagents and Solvents

Commonly used solvents for the analysis of ibuprofen and paracetamol include 0.1N NaOH, methanol, and phosphate buffer (pH 7.2).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) All reagents should be of analytical grade.

Preparation of Standard Stock Solutions

- Paracetamol Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of paracetamol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., 0.1N NaOH) and make up the volume to the mark with the same solvent.[\[5\]](#)
- Ibuprofen Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of ibuprofen reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the same solvent used for paracetamol and dilute to the mark.

Selection of Analytical Wavelengths

- From the standard stock solutions, prepare appropriate dilutions of paracetamol and ibuprofen separately.

- Scan each solution in the UV range (200-400 nm) against the solvent blank to determine the wavelength of maximum absorbance (λ_{max}) for each drug.
- An isoabsorptive point, if present, is the wavelength at which the molar absorptivity of the two drugs is equal. This is determined by overlaying the spectra of the two drugs.

The selection of wavelengths is critical for accurate analysis. For instance, in 0.1N NaOH, the λ_{max} for paracetamol and ibuprofen have been reported at 257 nm and 222 nm, respectively. [3] In methanol, λ_{max} values of 224.0 nm for Ibuprofen and 248.0 nm for Paracetamol have been used.[2] Another study in phosphate buffer reported λ_{max} at 222 nm for ibuprofen and 243 nm for paracetamol.[6]

Protocol for Simultaneous Equation Method

- Prepare a series of standard solutions of both ibuprofen and paracetamol.
- Measure the absorbance of these solutions at the selected λ_{max} of both drugs (e.g., 222 nm for ibuprofen and 257 nm for paracetamol in 0.1N NaOH).[3]
- Calculate the absorptivity values (A 1%, 1cm) for both drugs at both wavelengths.
- Measure the absorbance of the sample solution (containing both drugs) at the two selected wavelengths.
- The concentrations of ibuprofen (C_Ibu) and paracetamol (C_Para) in the sample can be calculated using the following equations derived from Beer-Lambert's law[2][7]:

$$C_{\text{Ibu}} = (A_2 * a_{y1} - A_1 * a_{y2}) / (a_{x2} * a_{y1} - a_{x1} * a_{y2}) \quad C_{\text{Para}} = (A_1 * a_{x2} - A_2 * a_{x1}) / (a_{x2} * a_{y1} - a_{x1} * a_{y2})$$

Where:

- A_1 and A_2 are the absorbances of the sample at λ_1 (λ_{max} of Paracetamol) and λ_2 (λ_{max} of Ibuprofen), respectively.
- a_{x1} and a_{x2} are the absorptivities of Ibuprofen at λ_1 and λ_2 , respectively.
- a_{y1} and a_{y2} are the absorptivities of Paracetamol at λ_1 and λ_2 , respectively.

Protocol for Absorption Ratio Method

- Select the isoabsorptive point and the λ_{max} of one of the drugs. For example, an isoabsorptive point at 226.4 nm and the λ_{max} of Ibuprofen at 222.4 nm have been reported. [8]
- Prepare standard solutions and measure their absorbances at both selected wavelengths.
- Calculate the ratio of absorbance at the λ_{max} to the absorbance at the isoabsorptive point (Q-value).
- Measure the absorbance of the sample solution at both wavelengths.
- The concentration of each component can be determined using the derived equations.

Protocol for First-Order Derivative Spectroscopy

- Record the zero-order absorption spectra of the standard and sample solutions.
- Convert these spectra into their first-order derivatives.
- Ibuprofen can be determined at the zero-crossing point of paracetamol (e.g., 230 nm), and paracetamol can be determined at the zero-crossing point of ibuprofen (e.g., 290 nm).[9]
- Measure the amplitude of the derivative peak at these zero-crossing points, which is proportional to the concentration of the drug.

Sample Preparation from Pharmaceutical Formulation

- Weigh and finely powder twenty tablets.
- Accurately weigh a quantity of the powder equivalent to a single tablet and transfer it to a 100 mL volumetric flask.[1]
- Add about 50 mL of the chosen solvent (e.g., phosphate buffer pH 7.2) and sonicate for 20 minutes to dissolve the drugs.[1]
- Make up the volume to the mark with the same solvent.

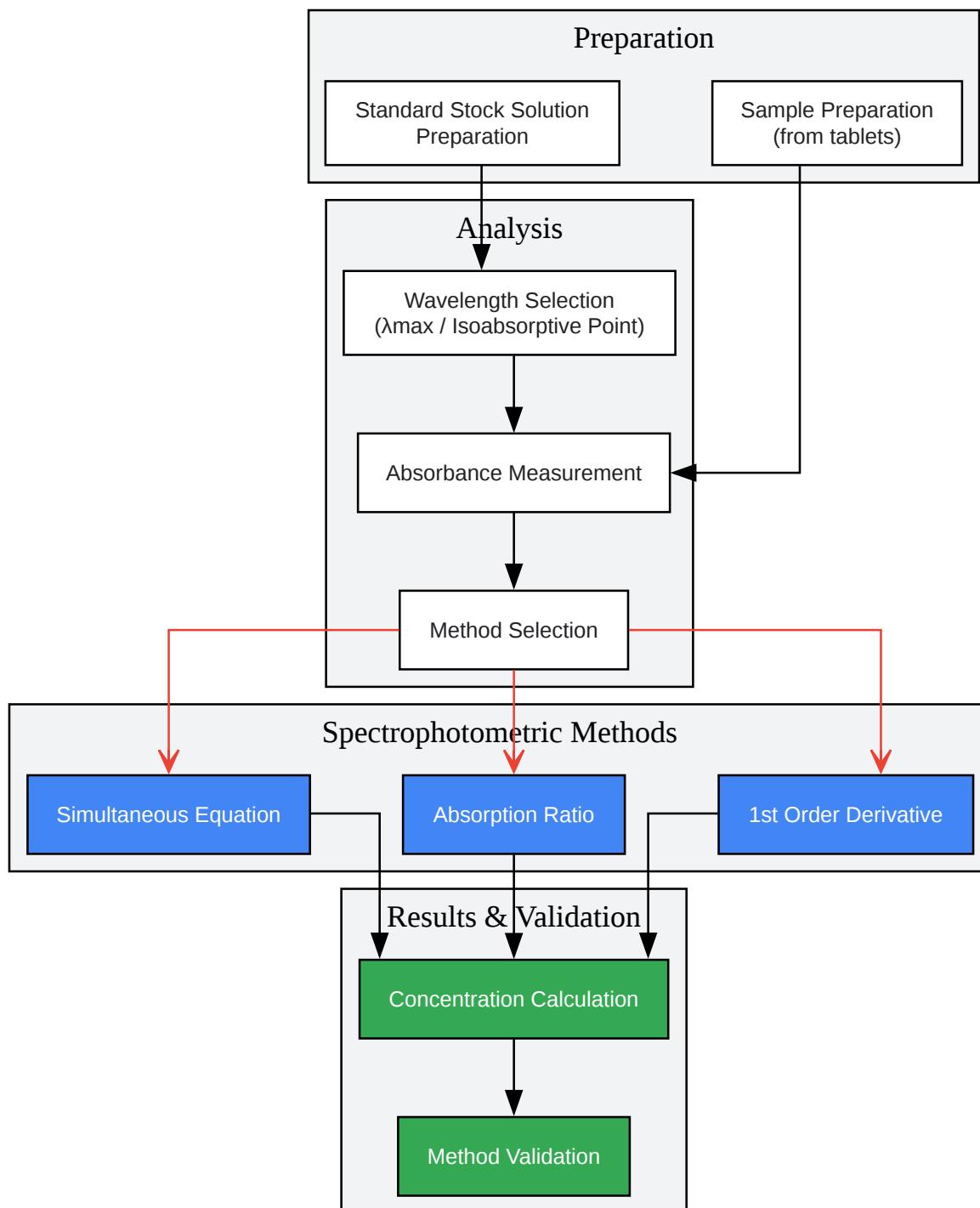
- Filter the solution and make appropriate dilutions to obtain a final concentration within the linear range of the method.

Data Presentation

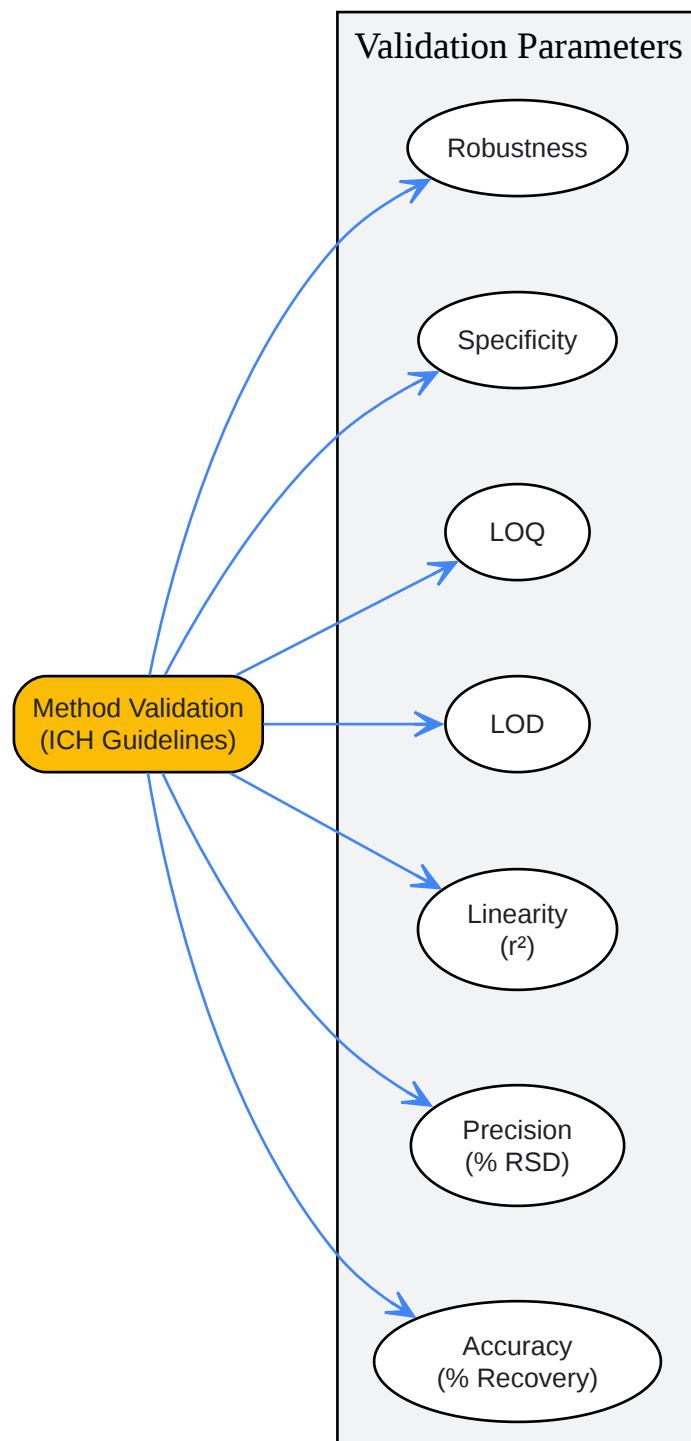
The following tables summarize the quantitative data from various studies on the simultaneous estimation of ibuprofen and paracetamol.

Table 1: Wavelengths used in different solvents

Method	Solvent	Ibuprofen λ _{max} (nm)	Paracetamo l λ _{max} (nm)	Isoabsorpti ve Point (nm)	Reference
Simultaneous Equation	0.1N NaOH	222	257	-	[3]
Simultaneous Equation	Methanol	224	248	-	[2]
Simultaneous Equation	Phosphate Buffer (pH 7.2)	222	243	-	[6]
Absorption Ratio	Not Specified	222.4	-	226.4	[8][10]
First-Order Derivative	Not Specified	230 (at ZCP of Para)	290 (at ZCP of Ibu)	-	[9]


Table 2: Validation Parameters for Simultaneous Estimation Methods

Method	Drug	Linearity Range (µg/mL)	Correlation Coefficient (r ²)	Accuracy (%) Recovery	Precision (% RSD)
Simultaneous Equation[2]	Ibuprofen	4-14	>0.99	99.70 ± 1.08	<2
Paracetamol	2-12	>0.99	100.16 ± 1.02	<2	
Simultaneous Equation[6]	Ibuprofen	3.2-4.8	≥0.995	109.8 - 134.9	≤2
Paracetamol	4-6	≥0.995	98.1 - 105	≤2	
Simultaneous Equation[3]	Ibuprofen	12	>0.99	94.25	<2
Paracetamol	10	>0.99	93.41	<2	
First-Order Derivative[1]	Ibuprofen	12-32	>0.99	-	<2
Paracetamol	20-40	>0.99	-	<2	


Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Method	Drug	LOD (µg/mL)	LOQ (µg/mL)	Reference
Simultaneous Equation	Ibuprofen	0.82	0.93	[3]
Paracetamol	0.198	0.538	[3]	

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the simultaneous estimation of ibuprofen and paracetamol.

[Click to download full resolution via product page](#)

Caption: Key parameters for the validation of the analytical method as per ICH guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UV Spectrophotometric Simultaneous Determination of Paracetamol and Ibuprofen in Combined Tablets by Derivative and Wavelet Transforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ijsred.com [ijsred.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scribd.com [scribd.com]
- 9. thescipub.com [thescipub.com]
- 10. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Simultaneous Estimation of Ibuprofen and Paracetamol by UV Spectrophotometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12721694#simultaneous-estimation-of-ibuprofen-and-paracetamol-by-uv-spectrophotometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com